molecular formula C14H12BrNO B7869540 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine

3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine

Cat. No.: B7869540
M. Wt: 290.15 g/mol
InChI Key: YLRHHNYHWJKVQR-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Chemical Biology Research

In medicinal chemistry, the pyridine (B92270) ring is a ubiquitous and versatile scaffold due to its presence in essential natural products like vitamins and its ability to act as a bioisostere for a phenyl ring, often improving pharmacological properties such as solubility and metabolic stability. nih.gov Pyridine-containing compounds have been developed into a wide array of therapeutic agents. nih.govnih.gov Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with oncology and central nervous system (CNS) disorders being the most common therapeutic areas. nih.govresearchgate.net

Simultaneously, the indane nucleus offers a rigid, lipophilic framework that is attractive for drug design. eburon-organics.com This fused ring system, consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, provides a defined three-dimensional structure that can enable precise interactions with biological targets. eburon-organics.comresearchgate.net Indane and its analogues are core components of several successful pharmaceuticals, including agents for neurological disorders and cancer. researchgate.netresearchgate.net

The subject compound, by linking these two privileged scaffolds via an ether bridge, represents a hybrid structure. Such molecules are investigated to understand how the combination of these distinct chemical motifs influences physicochemical properties and potential interactions with biological systems. The bromine atom on the pyridine ring further adds a crucial element, serving as a handle for subsequent chemical modifications (e.g., cross-coupling reactions) to create libraries of related compounds for screening.

Historical Perspective of Analogous Pyridine Derivatives in Drug Discovery Research

The history of pyridine derivatives in drug discovery is rich and dates back to the early days of medicinal chemistry. The pyridine ring system is a fundamental component of many natural alkaloids and vitamins, including nicotinamide (B372718) (a form of Vitamin B3). nih.gov This natural precedent inspired chemists to incorporate the pyridine scaffold into synthetic molecules.

Early successes established pyridine as a key pharmacophore. A wide range of pyridine-based drugs have become commercially available for diverse conditions, including omeprazole (B731) (an anti-ulcer agent), isoniazid (B1672263) (an antitubercular drug), and piroxicam (B610120) (an anti-inflammatory). nih.gov The development of these drugs demonstrated the pyridine ring's ability to modulate a molecule's properties favorably. For instance, replacing a phenyl ring with a pyridine ring has been shown to improve metabolic stability and cellular permeability in certain drug candidates. nih.gov The analysis of FDA-approved drugs over the last decade continues to highlight the importance of this heterocycle, with kinase inhibitors being a primary target class for new pyridine-containing therapeutics. nih.govrsc.org

Table 1: Examples of Prominent Drugs Containing a Pyridine Scaffold This table is generated based on available research data and is for informational purposes only.

Drug Name Therapeutic Class
Imatinib Kinase Inhibitor (Anticancer)
Amlodipine Calcium Channel Blocker (Antihypertensive)
Omeprazole Proton Pump Inhibitor (Anti-ulcer)
Isoniazid Antibiotic (Antitubercular)
Abiraterone Androgen Synthesis Inhibitor (Anticancer)
Pyridostigmine Acetylcholinesterase Inhibitor (Myasthenia Gravis)

Rationale for Academic Investigation of 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine

The academic pursuit of a molecule like this compound is driven by the principles of rational drug design and the exploration of structure-activity relationships (SAR). The rationale can be dissected by examining its three primary structural components.

The 3-Bromopyridine Moiety : The 2-aminopyridine (B139424) unit is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds in the ATP-binding site of the enzyme. acs.org The pyridine nitrogen acts as a hydrogen bond acceptor, which can be critical for target engagement. The bromine atom at the 3-position is particularly significant. Halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity. More importantly, the bromine serves as a versatile synthetic handle for introducing further chemical diversity through reactions like Suzuki or Buchwald-Hartwig coupling, allowing chemists to rapidly generate analogues.

The Aryl Ether Linkage : The oxygen bridge connecting the pyridine and indane rings provides rotational flexibility while maintaining a defined spatial relationship between the two scaffolds. This linkage is a common motif in medicinal chemistry, found in numerous biologically active compounds. Its synthesis is well-established, often involving nucleophilic aromatic substitution or copper-catalyzed coupling reactions. acs.org

The 2,3-dihydro-1H-inden-5-yl (Indane) Moiety : The indane scaffold provides a rigid, bicyclic anchor for the molecule. Such rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially increasing potency. researchgate.net The indane framework is found in drugs targeting the central nervous system and in anticancer agents. eburon-organics.comresearchgate.net For example, donepezil, an Alzheimer's disease medication, features a related indanone structure, and the antiviral drug indinavir (B1671876) incorporates an aminoindane core. researchgate.netresearchgate.net The lipophilic nature of the indane group can also enhance membrane permeability.

The combination of these three motifs in a single molecule provides a unique 3D structure and set of physicochemical properties. Researchers would synthesize this compound and its derivatives to probe how these features translate into interactions with specific biological targets, such as kinases, G-protein coupled receptors, or other enzymes implicated in disease.

Table 2: Structural Components and Their Significance in Medicinal Chemistry This table is generated based on available research data and is for informational purposes only.

Structural Component Key Features & Rationale for Inclusion
Pyridine Ring Versatile pharmacophore; can improve solubility and metabolic profile; nitrogen atom acts as H-bond acceptor. nih.gov
Bromine Atom Provides a site for synthetic modification (e.g., cross-coupling); can participate in halogen bonding.
Ether Linkage Connects the two main scaffolds with a degree of conformational flexibility.
Indane Scaffold Provides a rigid, lipophilic framework; reduces conformational flexibility, which can enhance binding affinity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-5-2-8-16-14(13)17-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRHHNYHWJKVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 2,3 Dihydro 1h Inden 5 Yl Oxy Pyridine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine, suggests that the most logical disconnection is at the ether linkage. This C-O bond cleavage points to two primary precursors: a substituted pyridine (B92270) ring and a hydroxylated indane moiety.

Specifically, this retrosynthetic approach identifies 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol) and a suitably activated 3-bromo-2-substituted pyridine as the key building blocks. The pyridine precursor would need a good leaving group at the 2-position to facilitate a nucleophilic substitution reaction by the hydroxyl group of 5-indanol (B105451). A common choice for this leaving group would be a halogen, such as fluorine or chlorine, leading to a precursor like 3-bromo-2-fluoropyridine or 3-bromo-2-chloropyridine . Alternatively, 3-bromo-2-hydroxypyridine (B31989) could serve as a precursor, with activation of the hydroxyl group to facilitate the etherification.

Retrosynthetic analysis of this compound

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, a plausible multi-step synthesis can be devised. This would involve the independent synthesis of the key precursors followed by their coupling to form the target molecule.

Synthesis of 2,3-dihydro-1H-inden-5-ol (5-indanol):

Several methods have been reported for the synthesis of 5-indanol. One established route begins with the sulfonation of indan, followed by alkali fusion. This process is a common industrial method for the production of phenols from arenesulfonic acids. Another approach involves a multi-step synthesis starting from cinnamic acid. This method avoids high-pressure operations and utilizes readily available starting materials.

Synthesis of 3-Bromo-2-substituted Pyridine Precursor:

The synthesis of a 3-bromo-2-halopyridine can be approached through various methods. For instance, diazotization of 2-amino-3-bromopyridine (B76627) followed by a Sandmeyer-type reaction could introduce a chloro or fluoro substituent at the 2-position. Alternatively, 3-bromo-2-hydroxypyridine is a commercially available compound that can be synthesized from 2-amino-3-bromopyridine. acs.org

Formation of the Ether Linkage:

With the precursors in hand, the final ether linkage can be formed through several established methods for C-O bond formation:

Williamson Ether Synthesis: This classic method involves the deprotonation of 5-indanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a 3-bromo-2-halopyridine in an SNAr (Nucleophilic Aromatic Substitution) reaction. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. byjus.com

Ullmann Condensation: This copper-catalyzed reaction provides an alternative for the formation of diaryl ethers. wikipedia.org In this case, it would involve the coupling of 3-bromo-2-hydroxypyridine with an activated indanyl halide or boronic acid, or more commonly, the coupling of 5-indanol with a 3-bromo-2-halopyridine in the presence of a copper catalyst and a base at elevated temperatures. rhhz.netacs.org Modern protocols often utilize ligands to facilitate this transformation under milder conditions. beilstein-journals.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-O bonds. wikipedia.org It would involve the reaction of 5-indanol with a 3-bromo-2-halopyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration (though not relevant for the achiral 5-indanol). organic-chemistry.org It involves the reaction of 5-indanol with 3-bromo-2-hydroxypyridine in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). missouri.eduresearchgate.net

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.

For the proposed synthesis of this compound, the atom economy of the final coupling step is a critical consideration.

Williamson Ether Synthesis: This reaction, in its ideal form, has a good atom economy. The primary byproduct is a simple salt (e.g., NaF or NaCl), which is formed from the base's cation and the leaving group.

Ullmann and Buchwald-Hartwig Couplings: These catalytic reactions can have high atom economy as the catalyst is used in substoichiometric amounts. The main byproducts are salts derived from the base and the leaving group.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Several of these principles can be applied to the synthesis of this compound.

Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved by selecting reactions with high atom economy and high yields.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The Ullmann and Buchwald-Hartwig reactions are examples of catalytic processes that are preferable to the stoichiometric Mitsunobu reaction.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Whenever possible, safer solvents should be used, and the total amount of solvent should be minimized.

Design for Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are preferred. Catalytic reactions often allow for milder reaction conditions compared to older, non-catalytic methods.

To quantitatively assess the "greenness" of a synthetic route, various metrics can be employed, such as the E-Factor (Environmental Factor), which is the mass ratio of waste to product, and the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used to the mass of the final product. wikipedia.orgnih.govmdpi.com

Derivatization Strategies of the this compound Scaffold

The presence of a bromine atom on the pyridine ring of the target molecule provides a versatile handle for further chemical modifications, allowing for the exploration of the chemical space around this scaffold.

The bromine atom at the 3-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally good yields. libretexts.orgjocpr.comacs.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-position of the pyridine ring and a terminal alkyne. jocpr.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This derivatization introduces an alkynyl moiety, which can be a valuable functional group for further transformations.

Heck Coupling: This reaction would allow for the introduction of an alkene substituent at the 3-position by coupling with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace the bromine atom with a variety of primary or secondary amines, leading to the formation of 3-amino-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine derivatives. wikipedia.orgorganic-chemistry.orgyoutube.com

Stille Coupling: This reaction involves the coupling with an organostannane reagent in the presence of a palladium catalyst. It offers another avenue for the formation of carbon-carbon bonds.

These derivatization strategies highlight the synthetic utility of the this compound scaffold as a platform for the generation of a library of new compounds with diverse functionalities.

Modifications of the Indane Moiety

The indane component of this compound offers several positions for chemical modification, primarily on its aromatic ring. These transformations can be achieved through various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

One of the most common modifications is Friedel-Crafts acylation , which introduces an acyl group onto the aromatic ring of the indane. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. The position of acylation on the indane ring is directed by the existing alkoxy substituent, which is an ortho-, para-directing group. Given the substitution pattern, the incoming acyl group would be expected to add to the positions ortho to the ether linkage. This reaction is valuable for the synthesis of aryl ketones, which can serve as intermediates for further derivatization. sigmaaldrich.com

Another key modification is nitration . The introduction of a nitro group (-NO2) onto the indane ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be subsequently reduced to an amine, which can then undergo a variety of further reactions. The position of nitration is also influenced by the directing effect of the ether group.

The following table summarizes potential electrophilic aromatic substitution reactions on the indane moiety:

ReactionReagentsPotential Product
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acid (e.g., AlCl₃)Aryl ketone derivative
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
HalogenationHalogen (e.g., Br₂), Lewis acidHalogenated derivative
SulfonationFuming H₂SO₄Sulfonic acid derivative

These modifications allow for the systematic exploration of the structure-activity relationship of this class of compounds by altering the electronic and steric properties of the indane portion of the molecule.

Regioselective Synthesis of Analogues

The regioselective synthesis of analogues of this compound can be approached by modifying both the pyridine and indane precursors or by functionalizing the parent molecule. A primary method for the synthesis of the core structure is the Williamson ether synthesis . masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the coupling of a deprotonated 2,3-dihydro-1H-inden-5-ol with a suitable 2-halo-3-bromopyridine, typically in the presence of a base. The choice of the specific halogen at the 2-position of the pyridine can influence the reaction conditions and yield.

Once the core ether linkage is formed, the bromine atom at the 3-position of the pyridine ring serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 3-bromo position with a boronic acid or ester. wikipedia.orgresearchgate.netlibretexts.orgharvard.edu This is a powerful method for introducing a wide variety of aryl, heteroaryl, or vinyl substituents at this position, leading to a diverse library of analogues.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a range of primary and secondary amines at the 3-position. chemspider.comwikipedia.orglibretexts.orgnih.govacsgcipr.org This is a key transformation for synthesizing compounds with potential biological activity, as the amine functionality can participate in important intermolecular interactions.

Directed ortho-metalation (DoM) represents another powerful strategy for the regioselective functionalization of the pyridine ring. researchgate.netwikipedia.orgharvard.eduresearchgate.net The ether oxygen at the 2-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong base like n-butyllithium. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide array of substituents with high regioselectivity. However, in the target molecule, the presence of the bromine atom at the 3-position would likely lead to lithium-halogen exchange rather than deprotonation. Therefore, this strategy would be more applicable to the non-brominated analogue to achieve regioselective functionalization at the 3-position.

The following table outlines key regioselective synthetic strategies for generating analogues:

ReactionSubstrate PositionReagentsProduct Type
Williamson Ether SynthesisEther linkage formation2,3-dihydro-1H-inden-5-ol, 2-halo-3-bromopyridine, baseCore structure
Suzuki-Miyaura CouplingPyridine C-3Boronic acid/ester, Pd catalyst, baseC-C coupled analogue
Buchwald-Hartwig AminationPyridine C-3Amine, Pd catalyst, base, ligandC-N coupled analogue

Through the strategic application of these synthetic methodologies, a wide array of analogues of this compound can be accessed, enabling detailed investigations into their chemical and physical properties.

Mechanistic Elucidation of Action for 3 Bromo 2 2,3 Dihydro 1h Inden 5 Yl Oxy Pyridine

Molecular Target Identification and Validation

There is no publicly available research that identifies or validates the specific molecular target(s) of 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine. Studies detailing its binding affinity to specific receptors, enzymes, or other biological macromolecules have not been published in the reviewed literature.

Downstream Signaling Pathway Analysis

In the absence of an identified molecular target, there is consequently no information available on the downstream signaling pathways modulated by this compound. Research detailing the cascade of molecular events following the interaction of this compound with a cellular target has not been documented in accessible scientific records.

Protein-Ligand Interaction Studies

Detailed structural and biophysical studies characterizing the interaction between this compound and a protein target are not available.

No crystallographic data for this compound in complex with a protein target has been deposited in protein data banks or published in scientific journals.

There are no published studies that utilize NMR spectroscopy to characterize the binding site and interaction dynamics of this compound with a biological target.

Data from Surface Plasmon Resonance (SPR) or equivalent biophysical techniques to determine the binding kinetics (association and dissociation rates) of this compound with a molecular target are not available in the public domain.

Cellular Uptake and Subcellular Localization Studies (In Vitro/Preclinical)

Preclinical, in vitro studies describing the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subcellular localization of this compound have not been reported in the available literature.

Computational Chemistry and in Silico Modeling of 3 Bromo 2 2,3 Dihydro 1h Inden 5 Yl Oxy Pyridine

Molecular Docking and Scoring Function Validation

There is no available information regarding molecular docking studies performed on 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine. Consequently, details on the validation of scoring functions for this compound are also absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

No published research could be found that details the use of molecular dynamics simulations to analyze the conformational flexibility or binding dynamics of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Capabilities and External Validation

As no QSAR models have been reported for this compound, there is no information on their predictive capabilities or any external validation efforts.

Virtual Screening and Ligand-Based Drug Design Approaches

There is no indication in the available literature that this compound has been utilized as a scaffold or hit compound in virtual screening campaigns or other ligand-based drug design approaches.

ADME Prediction (In Silico) for Preclinical Evaluation

No in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been published. Therefore, a preclinical evaluation based on such computational data cannot be provided.

Preclinical Pharmacokinetic and Metabolic Profile Research

Excretion Routes in Preclinical Animal Models Studies detailing the routes and extent of excretion (e.g., urine, feces) of 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine in any preclinical animal model could not be located.

Therefore, the preclinical pharmacokinetic and metabolic profile of this compound remains uncharacterized in the public domain.

An extensive search for preclinical pharmacokinetic modeling and simulation data for the chemical compound "this compound" has been conducted. However, no specific research findings, data tables, or studies related to its preclinical pharmacokinetic modeling, including physiologically based pharmacokinetic (PBPK) models, were found in the available resources.

Therefore, it is not possible to provide the detailed article section as requested in the prompt. Further research and publication in this specific area would be required to generate the requested content.

Emerging Research Directions and Future Perspectives for 3 Bromo 2 2,3 Dihydro 1h Inden 5 Yl Oxy Pyridine

Development of Advanced Analogues with Improved Preclinical Profiles

To advance the therapeutic potential of 3-Bromo-2-((2,3-dihydro-1H-inden-5-yl)oxy)pyridine, a systematic analogue development program would be a critical next step. This would involve the synthesis of a library of related compounds with modifications at key positions to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be conducted to understand how chemical modifications influence biological activity.

Table 1: Proposed Modifications for Analogue Development

Modification SiteProposed ChangesRationale
Pyridine (B92270) RingSubstitution with other halogens (Cl, F), small alkyl groups, or cyano groups.To modulate electronic properties and potential protein-ligand interactions.
Indan MoietyIntroduction of substituents on the aromatic ring or modification of the five-membered ring.To explore effects on binding affinity and metabolic stability.
Ether LinkageReplacement with thioether, amine, or amide linkages.To alter the conformational flexibility and hydrogen bonding capacity.

Application in Novel Disease Models for Preclinical Validation

The identification of the biological target(s) of this compound would guide its application in relevant disease models. For instance, if the compound is found to inhibit a particular kinase, it could be tested in cancer models where that kinase is overactive. Similarly, if it modulates a specific receptor, its efficacy could be evaluated in neurological or metabolic disease models. The use of both in vitro cell-based assays and in vivo animal models would be essential for preclinical validation.

Combination Studies with Other Preclinical Agents

To explore potential synergistic effects and overcome possible resistance mechanisms, combination studies with other preclinical agents would be a valuable research avenue. Depending on the compound's mechanism of action, it could be combined with standard-of-care agents or other investigational drugs. For example, in an oncology setting, it might be tested alongside chemotherapeutic agents or immunotherapy.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

A thorough investigation into the mechanism of action of this compound could open up new therapeutic possibilities. Techniques such as target identification using proteomics, transcriptomics, and cellular thermal shift assays (CETSA) could reveal its molecular targets. Uncovering the signaling pathways modulated by the compound might suggest its utility in diseases beyond the initial scope of investigation.

Integration of Artificial Intelligence and Machine Learning in Research Pathways

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. arxiv.orgnih.gov These technologies could be applied to the research of this compound in several ways:

Predictive Modeling: AI algorithms could be trained on the data from analogue screening to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Target Identification: Machine learning models can analyze large biological datasets to predict potential protein targets for the compound based on its chemical structure.

ADMET Prediction: AI tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of analogues, helping to identify candidates with favorable drug-like properties early in the process.

Patent Landscape and Academic Implications for Future Research and Development

A comprehensive search of patent databases did not reveal any patents specifically claiming this compound or its use. This suggests that the compound may be a novel chemical entity, presenting a significant opportunity for intellectual property protection. The first entity to demonstrate a clear and useful biological application for this compound and its analogues could likely secure broad patent claims. From an academic perspective, the novelty of this scaffold could attract interest for fundamental research into its chemical synthesis and biological properties, potentially leading to new discoveries and collaborations.

Q & A

Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples in DMSO-d₆, CDCl₃, and D₂O at 25°C/40°C for 1–6 months. Monitor degradation via HPLC-MS.
  • Radical Inhibitors : Add 0.1% BHT to aprotic solvents to prevent bromine radical formation.
  • Lyophilization : For aqueous solutions, lyophilize and store under argon to prevent hydrolysis of the ether bond .

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